1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride

Vue d'ensemble

Description

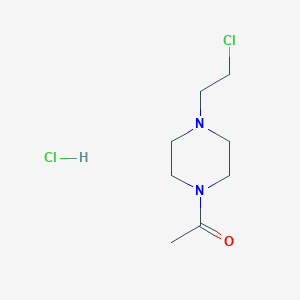

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . This compound is known for its unique structure, which includes a piperazine ring substituted with an acetyl group and a 2-chloroethyl group.

Méthodes De Préparation

The synthesis of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride typically involves the alkylation of piperazine derivatives. One common method starts with the reaction of 1-acetylpiperazine with 2-chloroethyl chloride under controlled conditions to yield the desired product . Industrial production methods often involve multi-step processes that ensure high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Analyse Des Réactions Chimiques

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield piperazine derivatives.

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is characterized by the molecular formula and a molecular weight of 227.13 g/mol. It features a piperazine ring substituted with an acetyl group and a chloroethyl moiety, enhancing its solubility and reactivity in biological systems. The compound is typically encountered as a hydrochloride salt, which improves its solubility in aqueous environments, making it suitable for various applications in research and industry.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it a candidate for developing compounds with potential antitumor activity. Research indicates that it may act as an inhibitor for enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs), which are crucial in regulating gene expression and neurotransmitter breakdown, respectively.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial and fungal strains. However, the mechanisms underlying this activity remain poorly understood, necessitating further investigation to elucidate its effectiveness in clinical settings.

DNA Damage Studies

The compound has also been explored for its potential role in studying DNA damage mechanisms and cell death pathways. These applications are still in the early stages, highlighting the need for additional research to confirm its utility in these areas.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Anticancer Activity : A study published in the International Journal of Molecular Sciences screened various piperazine derivatives, including those structurally similar to 1-Acetyl-4-(2-chloroethyl)piperazine, for their selective cytotoxic activity against breast cancer cells (MCF7). The findings indicated that certain derivatives exhibited significant anticancer properties, suggesting that 1-Acetyl-4-(2-chloroethyl)piperazine could be a valuable candidate for further development in cancer therapy .

- Enzyme Interaction Studies : Research focusing on enzyme interactions has demonstrated that this compound may influence enzyme activity and protein stability. These findings could pave the way for understanding its role in various biological processes.

Mécanisme D'action

The mechanism of action of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyphenyl group instead of a chloroethyl group, leading to different chemical properties and applications.

1-(2-Chloroethyl)piperazine: Lacks the acetyl group, resulting in different reactivity and uses.

1-Acetylpiperazine: Does not have the chloroethyl group, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride (ACEPC) is a piperazine derivative with notable biological activities that have been the subject of various scientific investigations. This article provides an overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 227.13 g/mol. It appears as a white crystalline solid, soluble in water and methanol. The compound features an acetyl group and a chloroethyl substituent on the piperazine ring, which contribute to its biological properties.

Research indicates that ACEPC may function as an inhibitor for several key enzymes:

- Histone Deacetylases (HDACs) : These enzymes play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered gene expression profiles, potentially impacting cancer cell proliferation and survival.

- Monoamine Oxidases (MAOs) : These enzymes are involved in the breakdown of neurotransmitters in the brain. Inhibition of MAOs may enhance neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

ACEPC has demonstrated antimicrobial properties against various bacterial and fungal strains. However, the specific mechanisms underlying this activity remain poorly understood and warrant further investigation.

Potential Therapeutic Applications

The compound's biological activities suggest several potential therapeutic applications:

- Cancer Therapy : Due to its HDAC inhibitory effects, ACEPC is being explored for its potential antitumor activity. It may serve as a candidate for developing novel cancer treatments.

- Neurodegenerative Diseases : By modulating neurotransmitter levels through MAO inhibition, ACEPC may offer therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Study on Antimicrobial Effects

A study investigating the antimicrobial efficacy of ACEPC found that it exhibited significant activity against certain strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated that ACEPC could be effective in treating infections caused by resistant strains.

HDAC Inhibition Research

In a pharmacological evaluation, ACEPC was shown to inhibit HDAC activity in vitro, leading to increased acetylation of histones. This change in histone modification correlated with reduced proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-4-(2-chloroethyl)piperazine | Methyl group instead of acetyl; potential CNS activity | |

| 1-Acetylpiperazine | Lacks chloroethyl group; simpler structure | |

| 4-(2-Chloroethyl)piperazine | Directly related; lacks acetyl functionality |

The unique combination of an acetyl group and a chloroethyl substituent in ACEPC may confer distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research.

Propriétés

IUPAC Name |

1-[4-(2-chloroethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYABQUJKMRQKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590432 | |

| Record name | 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92928-18-2 | |

| Record name | 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92928-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.